molecular formula C10H12BrNO B8463515 1-(2-Bromo-pyridin-3-yl)-cyclopentanol

1-(2-Bromo-pyridin-3-yl)-cyclopentanol

Cat. No.: B8463515
M. Wt: 242.11 g/mol
InChI Key: KNIPYIYTCDELFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-pyridin-3-yl)-cyclopentanol is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H12BrNO/c11-9-8(4-3-7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2

InChI Key

KNIPYIYTCDELFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(N=CC=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (−78° C.) solution of LDA (24.5 mmol) in dry THF (100 mL) was added 2-bromopyridine (2.0 mL, 20.9 mmol) and the resultant solution was stirred for 90 minutes. Cyclopentanone (4.0 mL, 45.2 mmol) was added and the mixture was stirred for and additional 80 minutes. The mixture was treated with saturated aqueous NaHCO3 (20 mL) and warmed to room temperature. The mixture was diluted with EtOAc (300 mL) and the phases were separated. The organic phase was washed with saturated aqueous NaHCO3 (3×25 mL) and brine (3×25 mL), dried (MgSO4), and concentrated. Purification of the crude material by column chromatography on silica gel (3:1 hexanes-EtOAc) provided 2.00 g (40%) of 1-(2-Bromo-pyridin-3-yl)-cyclopentanol as a yellow oil.
Name
Quantity
24.5 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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